molecular formula C12H16F3N3O B2539064 2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine CAS No. 2200612-99-1

2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2539064
CAS No.: 2200612-99-1
M. Wt: 275.275
InChI Key: GUTZRJQIOWMTTE-UHFFFAOYSA-N
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Description

“2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine” is a compound that falls under the category of heterocyclic pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .


Synthesis Analysis

The synthesis of Trifluoromethylpyridine (TFMP) derivatives, which includes “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . This structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimidine derivatives are pivotal in synthesizing new chemical entities with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine demonstrates the compound's role as a novel intermediate, showcasing its significance in creating new chemical structures with high purity and yield (Liu Guo-ji, 2009).

Pharmaceutical Research

  • Pyrimidine derivatives have shown antiviral activities, particularly against retroviruses, including HIV, highlighting their potential in developing new therapeutic agents (D. Hocková et al., 2003).
  • The exploration of pyrimidine derivatives as ASK1 inhibitors reveals their use in treating inflammation and pain, indicating the therapeutic potential of such compounds in managing chronic conditions (P. Norman, 2012).

Materials Science

  • In the field of materials science, pyrimidine derivatives have been investigated for their corrosion inhibition properties on metals, offering insights into their application in protecting materials from degradation (M. Yadav et al., 2015).
  • Similarly, the design and synthesis of phenyl methoxyacrylates containing 2-alkenylthiopyrimidine substructures have demonstrated significant acaricidal activity, suggesting their utility in agricultural pest control (Shulin Hao et al., 2020).

Advanced Imaging and Radiopharmaceuticals

  • Pyrimidine analogs, such as those synthesized for PET imaging, underscore the role of pyrimidine derivatives in developing diagnostic tools and radiopharmaceuticals, aiding in the early detection and treatment of diseases (M. Alauddin et al., 2005).

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-18-6-2-3-9(7-18)8-19-11-16-5-4-10(17-11)12(13,14)15/h4-5,9H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTZRJQIOWMTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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